

How to dissolve and store BDM44768 for laboratory use

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Compound of Interest

Compound Name: BDM44768

Cat. No.: B15499503

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Application Notes and Protocols for BDM44768

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM44768 is a potent and selective catalytic-site inhibitor of Insulin-Degrading Enzyme (IDE). [1] IDE is a key metalloprotease involved in the degradation of insulin and amyloid-beta (A β) peptides, making it a significant therapeutic target in metabolic and neurodegenerative diseases. **BDM44768** inhibits human IDE with an IC₅₀ of approximately 60 nM for both insulin and A β substrates.[1] It demonstrates high selectivity over other metalloproteases such as neprilysin (NEP), endothelin-converting enzyme (ECE), angiotensin-converting enzyme (ACE), and matrix metalloproteinase-1 (MMP-1).[1] These application notes provide detailed protocols for the proper dissolution and storage of **BDM44768** to ensure its stability and efficacy for laboratory use.

Chemical Properties

Property	Value
Molecular Formula	C ₂₄ H ₂₂ FN ₅ O ₃
Molecular Weight	447.47 g/mol
CAS Number	2011754-00-8
Appearance	Solid powder
Purity	>98%

Dissolution Protocol

BDM44768 is soluble in dimethyl sulfoxide (DMSO).^[1] The following protocol describes the preparation of a stock solution.

Materials:

- **BDM44768** solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated micropipettes
- Vortex mixer

Procedure:

- Equilibrate the **BDM44768** vial to room temperature before opening to prevent condensation.
- Weigh the desired amount of **BDM44768** powder in a sterile vial.
- Add the calculated volume of DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add 223.47 µL of DMSO for every 1 mg of **BDM44768** (based on a molecular weight of 447.47 g/mol).

- Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
- Visually inspect the solution to ensure there are no undissolved particulates.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

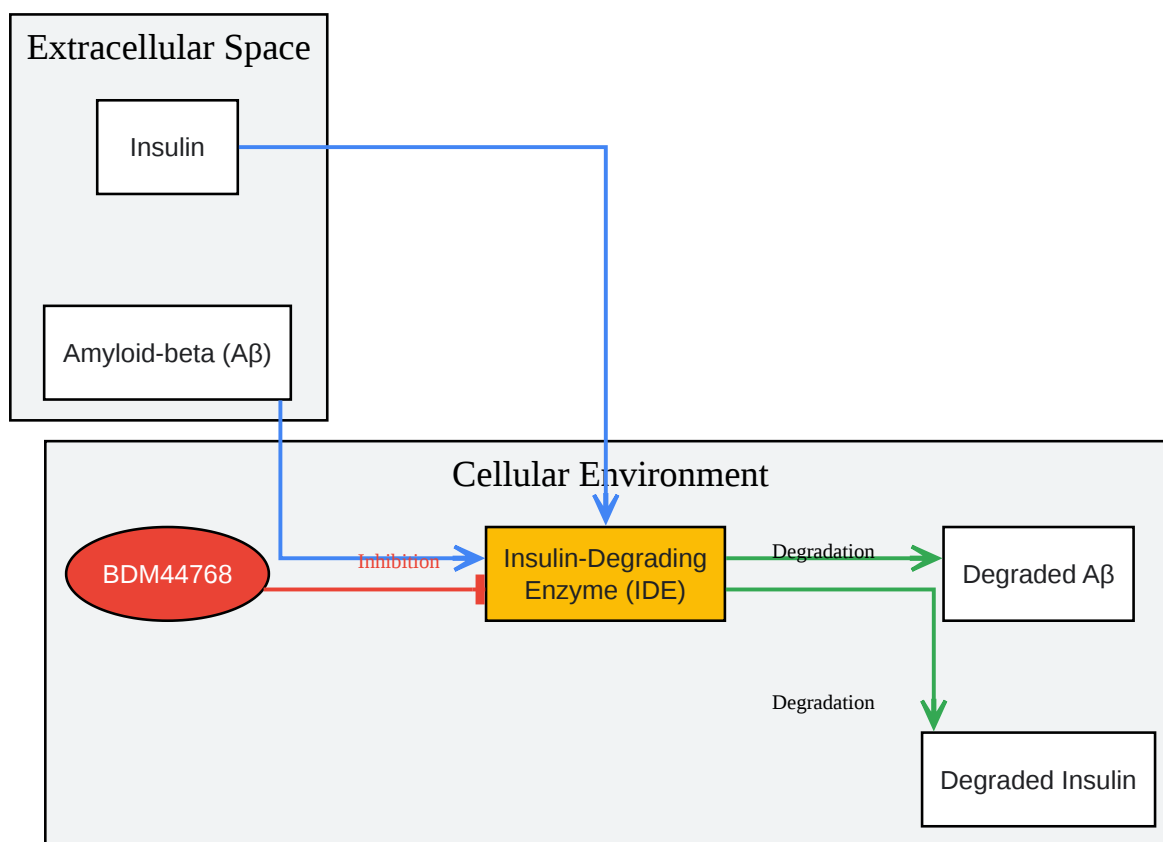
Proper storage of **BDM44768** is critical to maintain its activity over time. The compound is stable for several weeks at ambient temperature during shipping.^[1] For long-term preservation, adhere to the following guidelines.

Storage Type	Condition	Duration
Solid Powder	Dry, dark at 0 - 4°C	Days to weeks
Dry, dark at -20°C	Months to years	
Stock Solution (in DMSO)	0 - 4°C	Days to weeks
-20°C	Months	

Note: The shelf life of **BDM44768** is greater than 3 years if stored properly as a solid.^[1]

Signaling Pathway and Mechanism of Action

BDM44768 functions by inhibiting the enzymatic activity of IDE. This inhibition leads to a decrease in the degradation of IDE substrates, primarily insulin and amyloid-beta. The diagram below illustrates the effect of **BDM44768** on these pathways.

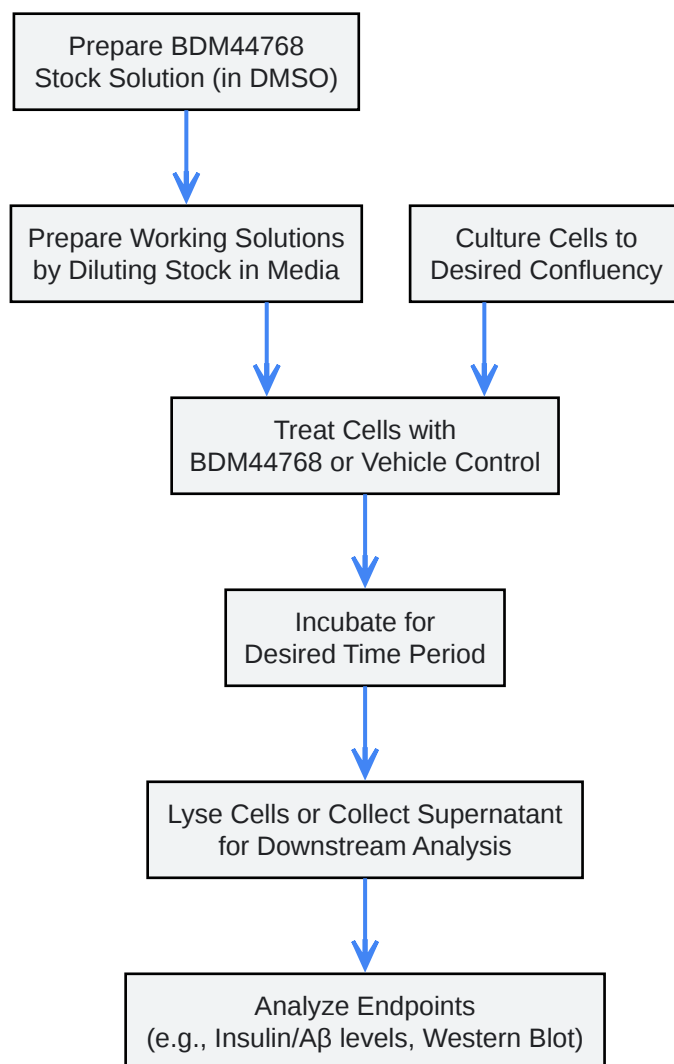


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Caption: Mechanism of action of **BDM44768** as an inhibitor of IDE.

Experimental Workflow

The following diagram outlines a typical workflow for using **BDM44768** in a cell-based assay.



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Caption: General workflow for in vitro experiments using **BDM44768**.

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References

- 1. medkoo.com [medkoo.com]

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